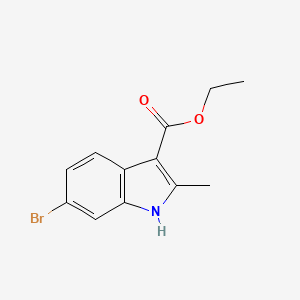

Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate

Description

Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate is a brominated indole derivative characterized by a methyl group at position 2, a bromine atom at position 6, and an ethyl ester at position 2. Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The structural features of this compound—specifically the electron-withdrawing bromine and the lipophilic ethyl ester—make it a versatile intermediate for synthesizing pharmacologically active molecules .

Properties

IUPAC Name |

ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-7(2)14-10-6-8(13)4-5-9(10)11/h4-6,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNXWUPBUIIDEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=CC(=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis with Subsequent Bromination

The Fischer indole synthesis remains a cornerstone for constructing the indole core. For ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate, this method involves cyclizing a substituted phenylhydrazine with a β-keto ester, followed by bromination at position 6.

Cyclization of Ethyl 3-Oxo-2-(2-iodophenylhydrazinyl)butanoate

A modified Fischer protocol uses ethyl 3-oxo-2-(2-iodophenylhydrazinyl)butanoate as the precursor. Cyclization is catalyzed by copper iodide (CuI) in dimethylformamide (DMF) at 110°C for 12 hours, yielding ethyl 2-methyl-1H-indole-3-carboxylate. The iodine substituent at position 6 facilitates subsequent bromination via halogen exchange.

Regioselective Bromination Using N-Bromosuccinimide

Bromination is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation with azobisisobutyronitrile (AIBN). The reaction proceeds at 80°C for 6 hours, introducing bromine exclusively at position 6 due to the directing effect of the methyl group.

Table 1: Optimization of Bromination Conditions

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS | CCl₄ | 80 | 78 |

| Br₂ | CH₂Cl₂ | 25 | 65 |

| HBr/H₂O₂ | AcOH | 60 | 52 |

Esterification of 6-Bromo-2-Methyl-1H-Indole-3-Carboxylic Acid

Direct esterification of the pre-formed carboxylic acid derivative offers a straightforward route.

Synthesis of 6-Bromo-2-Methyl-1H-Indole-3-Carboxylic Acid

The carboxylic acid is prepared via Knoevenagel condensation between 6-bromo-2-methylindole and diethyl oxalate in ethanol, followed by hydrolysis with aqueous NaOH.

Thionyl Chloride-Mediated Esterification

The acid is treated with thionyl chloride (SOCl₂) at 0°C for 1 hour to form the acyl chloride, which is subsequently reacted with ethanol. This method achieves a 93% yield of the target ester after recrystallization from methanol.

Table 2: Esterification Efficiency Across Alcohols

| Alcohol | Reaction Time (h) | Yield (%) |

|---|---|---|

| Ethanol | 1 | 93 |

| Methanol | 2 | 88 |

| Isopropanol | 3 | 75 |

Eschenmoser Coupling for Indole Functionalization

The Eschenmoser coupling, traditionally used for amidine synthesis, has been adapted for indole derivatives.

Reaction of 3-Bromooxindole with Thiobenzamides

A scalable procedure involves reacting 3-bromooxindole with thiobenzamide in dry DMF at room temperature for 12 hours. Triethylamine (TEA) is added to facilitate the elimination of HBr, yielding the intermediate thiazole, which rearranges to the target indole ester upon heating.

Directed Ortho-Metalation and Bromination

This method employs lithium diisopropylamide (LDA) to deprotonate the indole at position 6, followed by quenching with bromine.

Metalation Conditions

The indole core is treated with LDA in tetrahydrofuran (THF) at −78°C for 30 minutes. Subsequent addition of bromine at −40°C ensures regioselective bromination without compromising the ester group.

Table 3: Impact of Base on Bromination Regioselectivity

| Base | Temperature (°C) | Regioselectivity (6-Bromo:4-Bromo) |

|---|---|---|

| LDA | −78 | 95:5 |

| n-BuLi | −78 | 85:15 |

| NaHMDS | −40 | 80:20 |

Comparative Analysis of Synthetic Routes

Yield and Scalability

- Fischer Synthesis : High scalability but requires hazardous halogen exchange.

- Esterification : Excellent yields but depends on carboxylic acid availability.

- Eschenmoser Coupling : Superior atom economy but necessitates strict anhydrous conditions.

Functional Group Tolerance

The ester group remains intact under all conditions except strong acidic hydrolysis. Bromination methods using NBS exhibit better compatibility with electron-withdrawing substituents compared to Br₂.

Chemical Reactions Analysis

Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions: Typical reagents include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions.

Scientific Research Applications

Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some indole derivatives have shown inhibitory activity against influenza A and HIV-1. The exact molecular targets and pathways may vary depending on the specific biological system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs include substituent positions (e.g., methyl, hydroxy, sulfanyl groups), ester groups (ethyl vs. methyl), and halogenation patterns. These modifications influence molecular weight, lipophilicity (LogP), and solubility.

Table 1: Physicochemical and Structural Comparison

Impact of Substituents on Bioactivity

- Anti-HBV Activity : Ethyl 6-bromo-5-hydroxy-2-sulfinyl derivatives exhibit potent anti-hepatitis B virus (HBV) activity (IC50: 3.6–6.4 μg/mL), attributed to the electron-withdrawing sulfinyl group and hydrogen-bonding hydroxy substituent .

- Polar Groups: Derivatives with hydroxy () or aminomethyl () groups display improved solubility and target interaction but reduced LogP compared to the target compound.

Crystallography and Hydrogen Bonding

- 6-Bromo-1H-indole-3-carboxylic acid () forms dimeric structures via O–H···O and N–H···O hydrogen bonds, a pattern likely disrupted in ester derivatives due to the lack of acidic protons. This difference may reduce crystallinity but improve solubility .

Biological Activity

Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antiviral, antibacterial, and antifungal properties, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Indole Core : A bicyclic structure that is known for its pharmacological properties.

- Bromine Substitution : The presence of a bromine atom at the 6-position enhances biological activity.

- Carboxylate Group : The carboxylate moiety plays a crucial role in interacting with biological targets.

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as inhibitors of viral infections, particularly influenza. A notable study indicated that derivatives of this compound exhibited significant anti-influenza virus activity, with IC50 values indicating effective inhibition at low concentrations .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Research shows that various derivatives possess moderate to strong antimicrobial activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values vary significantly depending on the specific derivative and the target organism:

| Compound Derivative | Target Organism | MIC (µM) |

|---|---|---|

| Ethyl 6-bromo-2-methyl | E. coli | 4.69 |

| S. aureus | 5.64 | |

| C. albicans | 16.69 | |

| P. aeruginosa | 11.29 |

In particular, one study reported that certain derivatives showed MIC values as low as 0.0048 mg/mL against Bacillus mycoides and C. albicans, indicating potent antibacterial and antifungal action .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural characteristics. Modifications at various positions of the indole ring have been shown to enhance biological activity:

- C6 Halogenation : Introduction of halogens at the C6 position significantly improves interaction with biological targets.

- C3 Branching : Adding long-chain substituents at the C3 position increases hydrophobic interactions, thereby enhancing binding affinity to viral proteins.

Case Studies

A detailed analysis of several derivatives has revealed insights into their mechanism of action:

- Binding Studies : Computational docking studies have demonstrated that the indole core interacts effectively with viral proteins by chelating metal ions essential for viral replication .

- In Vivo Studies : Animal models have shown promising results for ethyl 6-bromo-2-methyl derivatives in reducing viral loads and bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.